N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide
Description
N-(2-Chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a sulfanyl-acetamide moiety and a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c20-14-6-2-1-5-13(14)10-22-17-9-19(24-12-23-17)27-11-18(26)25-16-8-4-3-7-15(16)21/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFONAVUOODIYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-chlorobenzylamine with pyrimidine derivatives under controlled conditions.
Sulfanylacetamide Formation: The intermediate is then reacted with thiol-containing compounds to introduce the sulfanylacetamide group.
Final Coupling Reaction: The final step involves coupling the chlorophenyl group with the previously formed intermediate under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications
2.1 Anticancer Activity
Research indicates that N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide exhibits significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HepG2 | 13.004 | High |
| MCF-7 | 15.200 | Moderate |
| DU145 | 20.500 | Moderate |
The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhances the compound's anti-proliferative activity, particularly in HepG2 liver cancer cells .
2.2 Neurological Applications
The compound has also been investigated for its neuroprotective effects. In a study focusing on seizure models, derivatives of this compound showed significant anticonvulsant activity, with some analogues achieving over 80% protection in electroshock seizure tests . The SAR indicated that modifications to the phenyl ring could enhance efficacy against seizures.
Synthesis and Characterization
The synthesis of this compound has been achieved through multiple synthetic routes, including ultrasound-assisted synthesis techniques that improve yield and reduce reaction times . Characterization methods such as NMR, FTIR, and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.
Case Studies
5.1 Study on Anticancer Efficacy
A comprehensive study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several human cancer cell lines. The findings indicated that modifications to the pyrimidine moiety significantly influenced the compound's effectiveness, with certain derivatives showing enhanced potency against resistant cancer types .
5.2 Neuroprotective Effects
In another investigation focusing on neurological disorders, researchers explored the anticonvulsant properties of this compound in animal models. The results demonstrated a marked reduction in seizure frequency and severity, suggesting potential applications in treating epilepsy .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors on the cell surface, modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituent positions, ring systems, and functional groups, leading to variations in molecular geometry, intermolecular interactions, and physicochemical properties. Below is a detailed comparison based on crystallographic data, synthetic routes, and substituent effects:
Substituent Position and Dihedral Angles
- N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) The pyrimidine and benzene rings are inclined at 67.84°, stabilized by an intramolecular N–H⋯N hydrogen bond. This contrasts with the 42.25° angle in its 4-chlorophenyl analog (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), highlighting the steric and electronic effects of chlorine positioning . The 2-chlorophenyl group induces greater steric hindrance, reducing planarity compared to the 4-chlorophenyl isomer .
- N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Methyl groups at the 4- and 6-positions of the pyrimidine ring increase hydrophobicity and reduce hydrogen-bonding capacity compared to the diaminopyrimidine analogs.
Fused-Ring Analogs
- N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Incorporates a chromeno-pyrimidine fused ring system, increasing molecular rigidity and planarity. The topological polar surface area (TPSA) is 89.4 Ų, higher than simpler pyrimidine analogs (~60–70 Ų), suggesting altered solubility and bioavailability . Molecular weight (488.0 g/mol) and logP (6.8) indicate enhanced lipophilicity compared to non-fused analogs .
- These compounds are often explored as kinase inhibitors due to their planar, electron-rich systems .
Structural and Physicochemical Data Table
Key Observations
Hydrogen Bonding: Diaminopyrimidine analogs (e.g., ARARUI) exhibit intramolecular N–H⋯N bonds, stabilizing folded conformations. This feature is absent in methyl-substituted or fused-ring analogs .
Lipophilicity vs. Solubility: Fused-ring systems (e.g., chromeno-pyrimidine) increase logP and molecular weight, favoring membrane permeability but reducing aqueous solubility .
Biological Activity
N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following formula:
- Molecular Formula: C16H15Cl2N5OS
- Molecular Weight: 394.28 g/mol
- CAS Number: 302964-08-5
The compound features a pyrimidine ring, which is known for its role in various biological activities, including antimicrobial and antitumor effects.
Research indicates that this compound exhibits several mechanisms of action:
-
Inhibition of Cellular Necrosis:
The compound has been identified as a RIP1 inhibitor, which plays a crucial role in cellular necrosis pathways. This inhibition can potentially reduce cell death in pathological conditions such as inflammation and cancer . -
Antimicrobial Activity:
Preliminary studies suggest that derivatives of similar compounds demonstrate significant antimicrobial properties against various bacterial strains. For instance, certain pyrrole benzamide derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating that modifications to the structure can enhance antibacterial efficacy . -
Antitumor Activity:
The compound's structural components suggest potential antitumor properties, particularly through interference with DNA synthesis and repair mechanisms in cancer cells. Similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo .
Biological Activity Data Table
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
-
Case Study on Antitumor Efficacy:
In a study evaluating the antitumor activity of structurally related compounds, it was found that modifications to the pyrimidine core significantly enhanced cytotoxic effects against human cancer cell lines. Compounds similar to this compound exhibited IC50 values as low as 0.26 μM against specific cancer types, indicating a promising avenue for further research . -
Case Study on Antimicrobial Properties:
Another investigation focused on the antimicrobial activity of pyrrole derivatives showed that certain modifications led to increased potency against Gram-positive bacteria compared to Gram-negative strains. This highlights the importance of structural variations in enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions under inert conditions. Key steps include:
Nucleophilic substitution : Reacting 2-chloroacetamide derivatives with sulfanyl pyrimidine intermediates in ethanol with potassium hydroxide as a base, followed by refluxing (~4 hours) to form the thioether linkage .
Amine coupling : Introducing the (2-chlorophenyl)methylamine group via Buchwald-Hartwig amination or direct substitution, requiring palladium catalysts and controlled heating (e.g., 80–100°C) .
-
Critical Parameters :
-
Solvent choice : Ethanol or DMF for solubility and stability.
-
Temperature control : Reflux conditions (e.g., 80°C) to avoid side reactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/ethyl acetate) for >95% purity .
Table 1: Synthetic Optimization
Step Reagents/Conditions Yield (%) Purity (HPLC) Thioether formation KOH, ethanol, 80°C, 4h 85–90 92% Amine coupling Pd(OAc)₂, XPhos, 100°C 70–75 88%
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Use DMSO-d6 to resolve aromatic protons and confirm substitution patterns. Key signals:
- Sulfanyl group : δ 3.8–4.2 ppm (CH₂S).
- Amide protons : δ 10.2–10.5 ppm (NH) .
- X-ray crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) reveals bond lengths (C–S: ~1.78 Å) and dihedral angles between aromatic rings (42–67°), critical for validating stereoelectronic effects .
- IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and sulfanyl C–S (~680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
-
Orthogonal validation : Cross-validate NMR/IR data with X-ray crystallography (e.g., intramolecular N–H⋯N hydrogen bonds observed in crystal structures explain unexpected NMR shifts) .
-
DFT calculations : Use Gaussian or ORCA software to model molecular geometry and compare with experimental data. For example, discrepancies in torsion angles (>10°) may indicate conformational flexibility .
-
Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria in solution .
Table 2: Data Discrepancy Analysis
Parameter Experimental (X-ray) Computational (DFT) Deviation C–S bond length 1.78 Å 1.82 Å +0.04 Å Dihedral angle (aryl rings) 59.7° 54.3° -5.4°
Q. What strategies are recommended for modifying the compound’s scaffold to enhance aqueous solubility while retaining bioactivity?
- Methodological Answer :
- Functional group substitution : Replace chlorophenyl groups with polar substituents (e.g., –OH, –COOH) to improve solubility. Maintain the sulfanyl-acetamide core for target binding .
- Prodrug approaches : Introduce ester or phosphate groups on the amide nitrogen for pH-dependent hydrolysis .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to stabilize the compound in aqueous media .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates .
- Kinetic assays : Measure enzyme inhibition (e.g., kinases) via fluorescence polarization or calorimetry (ITC) to determine Kd values .
- Molecular docking : Perform AutoDock/Vina simulations with crystal structures (PDB entries) to predict binding modes .
Data-Driven Research Design
Q. What analytical workflows are recommended for batch-to-batch consistency in synthetic campaigns?
- Methodological Answer :
- QC protocols :
HPLC-PDA : Monitor purity (>98%) with C18 columns (ACN/water gradient).
LC-MS : Confirm molecular weight (e.g., [M+H]+ = 476.39 Da) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
